molecular formula C18H31N5O B6762654 N-methyl-6-[2-[[(2,2,5,5-tetramethyloxolan-3-yl)amino]methyl]pyrrolidin-1-yl]pyrimidin-4-amine

N-methyl-6-[2-[[(2,2,5,5-tetramethyloxolan-3-yl)amino]methyl]pyrrolidin-1-yl]pyrimidin-4-amine

Cat. No.: B6762654
M. Wt: 333.5 g/mol
InChI Key: XNDWRHGLNFDUMI-UHFFFAOYSA-N
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Description

N-methyl-6-[2-[[(2,2,5,5-tetramethyloxolan-3-yl)amino]methyl]pyrrolidin-1-yl]pyrimidin-4-amine is a complex organic compound that features a pyrimidine ring substituted with various functional groups

Properties

IUPAC Name

N-methyl-6-[2-[[(2,2,5,5-tetramethyloxolan-3-yl)amino]methyl]pyrrolidin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N5O/c1-17(2)10-14(18(3,4)24-17)20-11-13-7-6-8-23(13)16-9-15(19-5)21-12-22-16/h9,12-14,20H,6-8,10-11H2,1-5H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDWRHGLNFDUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(O1)(C)C)NCC2CCCN2C3=NC=NC(=C3)NC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-[2-[[(2,2,5,5-tetramethyloxolan-3-yl)amino]methyl]pyrrolidin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the pyrrolidine and oxolane moieties. Common reagents used in these steps include various amines, aldehydes, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-methyl-6-[2-[[(2,2,5,5-tetramethyloxolan-3-yl)amino]methyl]pyrrolidin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can change the compound’s reactivity.

    Substitution: Replacement of one functional group with another, which can modify the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more polar compound with increased solubility, while reduction could produce a more hydrophobic molecule with different biological properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with various biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-methyl-6-[2-[[(2,2,5,5-tetramethyloxolan-3-yl)amino]methyl]pyrrolidin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it might inhibit a key enzyme involved in cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-6-[2-[[(2,2,5,5-tetramethyloxolan-3-yl)amino]methyl]pyrrolidin-1-yl]pyrimidin-4-amine: Unique due to its specific substitution pattern and functional groups.

    Other Pyrimidine Derivatives: Compounds with different substitutions on the pyrimidine ring, which can exhibit varying biological activities and chemical properties.

Highlighting Uniqueness

This compound stands out due to its combination of a pyrimidine core with a pyrrolidine and oxolane moiety. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications, making it a valuable compound for further research and development.

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